molecular formula C42H38BNO2 B14787079 4'-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester

4'-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester

Cat. No.: B14787079
M. Wt: 599.6 g/mol
InChI Key: KSJYVIWYNNFNJU-UHFFFAOYSA-N
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Description

4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester is an aryl boronic acid ester that is primarily used in organic synthesis. This compound is notable for its role in the Suzuki-Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. The compound’s unique reactivity and low toxicity make it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester typically involves the reaction of 4-bromoaniline with biphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most significant application of this compound, forming carbon-carbon bonds between aryl boronic esters and aryl halides. The reaction proceeds via a palladium-catalyzed mechanism involving three stages:

  • Oxidative Addition : Palladium(0) inserts into the carbon-halogen bond of the aryl halide.

  • Transmetallation : The boronic ester transfers its aryl group to the palladium center.

  • Reductive Elimination : The biaryl product is released, regenerating the Pd(0) catalyst .

Reaction Conditions and Catalysts

ParameterTypical Value/Component
CatalystPd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂
BaseK₂CO₃, NaHCO₃, or CsF
SolventToluene, DMF, or THF
Temperature80–110°C
Yield60–90% (depending on substrates)

Hydrolysis to Boronic Acid

The pinacol ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid, a versatile intermediate for further functionalization:

R-B(pin)+2H2OR-B(OH)2+pinacol\text{R-B(pin)} + 2\text{H}_2\text{O} \rightarrow \text{R-B(OH)}_2 + \text{pinacol}

Hydrolysis Conditions

MethodReagents/Conditions
Acidic HydrolysisHCl (1–3 M), 50–80°C, 12–24 hrs
Basic HydrolysisNaOH (1–2 M), reflux, 6–12 hrs

This reaction is critical for accessing boronic acids, which are directly employed in coupling reactions without requiring ester protection .

Transmetallation with Organometallic Reagents

The compound participates in transmetallation with organostannanes or organosilanes, enabling aryl group transfer to other metals. For example:

R-B(pin)+R’-SnMe3R-R’+B(pin)-SnMe3\text{R-B(pin)} + \text{R'-SnMe}_3 \rightarrow \text{R-R'} + \text{B(pin)-SnMe}_3

This method is less common than Suzuki couplings but useful for synthesizing polyaromatic systems .

Mechanism of Action

The primary mechanism of action for 4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester is its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves three main steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Dibiphenyl-4-ylamino)biphenyl-4-boronic acid pinacol ester is unique due to its electron-rich diphenylamino group, which enhances its reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C42H38BNO2

Molecular Weight

599.6 g/mol

IUPAC Name

4-phenyl-N-(4-phenylphenyl)-N-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]aniline

InChI

InChI=1S/C42H38BNO2/c1-41(2)42(3,4)46-43(45-41)37-23-15-33(16-24-37)36-21-29-40(30-22-36)44(38-25-17-34(18-26-38)31-11-7-5-8-12-31)39-27-19-35(20-28-39)32-13-9-6-10-14-32/h5-30H,1-4H3

InChI Key

KSJYVIWYNNFNJU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7

Origin of Product

United States

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